tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
CAS No.: 866040-09-7
Cat. No.: VC4381594
Molecular Formula: C24H31N3O4
Molecular Weight: 425.529
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866040-09-7 |
|---|---|
| Molecular Formula | C24H31N3O4 |
| Molecular Weight | 425.529 |
| IUPAC Name | tert-butyl 4-[4-[[(4-methoxybenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)27-15-13-26(14-16-27)20-9-5-18(6-10-20)17-25-22(28)19-7-11-21(30-4)12-8-19/h5-12H,13-17H2,1-4H3,(H,25,28) |
| Standard InChI Key | VRZUALFDZNDYNG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC |
Introduction
tert-Butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with significant potential in pharmaceuticals and biochemistry. It features a tetrahydro-pyrazine moiety, which is crucial in medicinal chemistry due to its ability to mimic natural biological structures. The compound includes a tert-butyl group, enhancing its lipophilicity and potentially improving its bioavailability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions focusing on the formation of amide and ester linkages. Techniques such as solvent-free conditions, microwave-assisted synthesis, or traditional reflux methods can be employed. Reaction progress is monitored using thin-layer chromatography (TLC) and spectroscopic methods like NMR and IR for product verification.
Potential Applications
This compound represents a promising candidate for further research into its biological activities and potential therapeutic applications. Compounds with similar structures can exhibit inhibitory effects on certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as cancer or inflammation.
Spectroscopic Analysis
Spectral data, such as NMR and IR, are crucial for confirming the identity and structure of the compound. These methods provide detailed insights into the molecular structure and can help in identifying functional groups present in the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume